2-(1-Adamantyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(1-Adamantyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure, combining an imidazole ring with a pyridine ring. The adamantyl group attached to the imidazole ring enhances its stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)imidazo[1,2-a]pyridine can be achieved through various methods, including:
Condensation Reactions: This involves the reaction of 2-aminopyridine with adamantyl-substituted aldehydes or ketones under acidic or basic conditions.
Multicomponent Reactions: Utilizing a one-pot synthesis approach, where 2-aminopyridine, adamantyl-substituted aldehydes, and other reagents react together in the presence of a catalyst.
Oxidative Coupling: This method involves the oxidative coupling of 2-aminopyridine with adamantyl-substituted alkynes using iodine or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound typically involves scalable methods such as multicomponent reactions and oxidative coupling, which offer high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like iodine or hydrogen peroxide.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2-(1-Adamantyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(1-Adamantyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes or disrupt cell membrane integrity . In medicinal chemistry, it can act as a modulator of the central nervous system by binding to specific receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-(Adamantan-1-yl)-6-chloro-3-nitrosoimidazo[1,2-a]pyridine
- 2-(Adamantan-1-yl)-6-bromo-3-nitrosoimidazo[1,2-a]pyridine
- 2-(Adamantan-1-yl)-8-chloro-3-nitroso-6-trifluoromethylimidazo[1,2-a]pyridine
Uniqueness
2-(1-Adamantyl)imidazo[1,2-a]pyridine is unique due to its adamantyl group, which enhances its lipophilicity and stability. This makes it more effective in crossing biological membranes and increasing its bioavailability compared to other similar compounds .
Biological Activity
2-(1-Adamantyl)imidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features an adamantyl group attached to an imidazo[1,2-a]pyridine scaffold. The compound's unique structure contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.
Biological Activity
1. Enzyme Inhibition
Research indicates that this compound acts as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
2. Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis. It has been shown to target the cytochrome bc1 complex of M. tuberculosis, which is essential for ATP synthesis .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Binding : The compound binds to the active sites of AChE and BuChE, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.
- Targeting Mycobacterium tuberculosis : It inhibits the QcrB enzyme in M. tuberculosis, disrupting electron transport and ATP synthesis .
Structure-Activity Relationship (SAR)
Recent studies have explored the SAR of imidazo[1,2-a]pyridine derivatives. Modifications to the imidazopyridine ring significantly influence biological activity:
- Positioning of Substituents : Small groups at specific positions on the imidazopyridine ring enhance activity against tuberculosis strains.
- Functional Group Variation : The introduction of different functional groups alters the binding affinity and selectivity towards biological targets .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
Properties
IUPAC Name |
2-(1-adamantyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-4-19-11-15(18-16(19)3-1)17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,11-14H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHAIQRWKAVTEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CN5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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